4-Azidobutyric acid
Overview
Description
4-Azidobutyric acid is a chemical compound with the molecular formula C4H7N3O2 and a molecular weight of 129.12 . It is also known by its IUPAC name, 4-azidobutanoic acid .
Molecular Structure Analysis
The InChI code for 4-Azidobutyric acid is 1S/C4H7N3O2/c5-7-6-3-1-2-4(8)9/h1-3H2,(H,8,9) . Its canonical SMILES structure is C(CC(=O)O)CN=[N+]=[N-] . These structures indicate the presence of an azide group (N3) and a carboxylic acid group (COOH) in the molecule .
Physical And Chemical Properties Analysis
4-Azidobutyric acid has a molecular weight of 129.12 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its XLogP3-AA value is 1, indicating its partition coefficient between octanol and water . It has a topological polar surface area of 51.7 Ų .
Scientific Research Applications
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Propellant in Airbags
- Application: Azides are used as a propellant in airbags . Sodium azide decomposes on heating to give nitrogen gas, which is used to quickly expand the airbag .
- Method: The azide is incorporated into the airbag system and is triggered to decompose in the event of a collision .
- Results: The rapid expansion of the airbag can help to protect the vehicle’s occupants from injury .
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Click Chemistry
- Application: Azides can be used in click chemistry, a type of chemical synthesis .
- Method: The azide group reacts with an alkyne group to form a stable triazole ring, a reaction that is often catalyzed by copper .
- Results: This reaction is very reliable and selective, making it useful for synthesizing complex molecules .
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Bioconjugation
- Application: Azides can be used in bioconjugation, where two biomolecules are chemically joined together .
- Method: The azide group can react with a variety of functional groups, allowing it to be used to link biomolecules together .
- Results: This can be used to create complex biomolecules with multiple functional groups .
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Nucleophilic Substitution Reactions
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Synthesis of Branched and/or Cyclic Peptides
- Application: As a protecting group, the azide moiety is atom-efficient, easy to install and can be reduced in the presence of many other protecting groups, making it ideal for the synthesis of branched and/or cyclic peptides .
- Method: α-Azido acids are less bulky than urethane-protected counterparts and react more effectively in coupling reactions of difficult-to-form peptide and ester bonds .
- Results: This leads to the efficient synthesis of complex peptide structures .
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Preservative, Mutagen, Biocide, and Assay Reagent
- Application: Sodium azide is used as a preservative, mutagen, biocide, and assay reagent .
- Method: The specific method of application depends on the specific use case .
- Results: Sodium azide can inhibit the growth of unwanted organisms, induce mutations, or react in specific ways to allow for the detection or measurement of certain substances .
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Nucleophilic Substitution Reactions
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Epoxide Opening and Conjugate Addition
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Synthesis of Azido Modified RNA
- Application: Azides are used for site-specific labeling and functionalization of RNA to probe its biology .
- Method: The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P (III) species with azides according to the Staudinger reaction .
- Results: Despite the challenges, this method allows for the study of RNA biology .
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Production of Pesticides and Herbicides
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Preservative in Aqueous Diagnostic Reagents
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Preservative in Biological Fluids
Safety And Hazards
properties
IUPAC Name |
4-azidobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c5-7-6-3-1-2-4(8)9/h1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGMYTXJRVPMGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472997 | |
Record name | 4-azidobutanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidobutyric acid | |
CAS RN |
54447-68-6 | |
Record name | 4-azidobutanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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